molecular formula C13H17NO3S B12534950 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652171-84-1

1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B12534950
CAS No.: 652171-84-1
M. Wt: 267.35 g/mol
InChI Key: PNNSOECAQUQGOJ-UHFFFAOYSA-N
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Description

1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3-methylthiophene-2-carbonyl group appended to the amino substituent on the cyclohexane ring. This compound combines the conformational flexibility of the cyclohexane scaffold with the aromatic and electronic properties of the thiophene moiety. The methyl group on the thiophene ring enhances steric bulk and may influence metabolic stability .

Properties

CAS No.

652171-84-1

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[(3-methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H17NO3S/c1-9-5-8-18-10(9)11(15)14-13(12(16)17)6-3-2-4-7-13/h5,8H,2-4,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

PNNSOECAQUQGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the condensation of 3-methylthiophene-2-carbonyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid. For instance, derivatives of thiophene have shown promising antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves inhibition of cell proliferation through apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antibacterial activity. For example, substituted thiophenes have been reported to protect plants from bacterial infections, suggesting potential agricultural applications as antimicrobial agents . The carboxylic acid group enhances solubility and bioavailability, making these compounds effective in various formulations.

Case Study 1: Anticancer Screening

In a study involving a series of synthesized thiophene derivatives, several compounds demonstrated IC50 values in the low micromolar range against HCT-116 cells. The most active derivatives exhibited IC50 values as low as 1.9 μg/mL, indicating strong potential for further development as anticancer agents .

Case Study 2: Agricultural Applications

Another study focused on the use of thiophene derivatives as plant protectants. These compounds were evaluated for their effectiveness against common bacterial pathogens in crops. Results showed that certain derivatives significantly reduced bacterial growth, indicating their viability as natural pesticides .

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50 Value (μg/mL)Target Organism
Anticancer1-[3-Methylthiophene-2-carbonyl]1.9HCT-116
Anticancer1-[3-Methylthiophene-2-carbonyl]2.3MCF-7
AntimicrobialThiophene derivativeNot specifiedVarious bacterial strains

Mechanism of Action

The mechanism of action of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents, stereochemistry, and pharmacological profiles. Data tables highlight key differences.

Substitution Patterns on the Cyclohexane Ring
Compound Name Substituent Key Features Biological Relevance References
1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid 3-Methylthiophene-2-carbonyl Aromatic thiophene with methyl group; moderate lipophilicity Potential for π-π interactions and metabolic stability due to sulfur atom
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid 2-Fluorophenyl Electron-withdrawing fluorine; increased polarity Enhanced solubility; possible altered receptor binding via dipole effects
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid 2-Chlorobenzyl Chlorine adds steric bulk and lipophilicity Improved membrane permeability; potential for halogen bonding
Boc-1-AMCHC-OH tert-Butoxycarbonyl (Boc) Bulky protecting group; high lipophilicity Used in peptide synthesis; may reduce metabolic degradation

Key Observations :

  • Thiophene vs.
  • Electron Effects : Fluorine and chlorine substituents increase polarity and influence solubility, whereas the Boc group prioritizes synthetic utility over bioactivity.
Heterocyclic and Aromatic Modifications
Compound Name Core Structure Functional Groups Pharmacological Notes References
1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid Thiazole Nitrogen and sulfur in heterocycle Enhanced hydrogen-bonding capacity via thiazole’s nitrogen
1-[[1-(Cyclohexylmethyl)-2-oxo-hexahydrocycloocta[b]pyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid Cyclooctapyridine Bulky aliphatic and cyclic groups High CB2 receptor affinity (IC50 = 7.0 µM; Ki = 6.7 µM)
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Sulfonamide Polar sulfonamide group Used in metal-ion complexation; strong hydrogen-bond donor/acceptor

Key Observations :

  • Thiophene vs.
  • Bulky Substituents : The cyclooctapyridine derivative’s large substituents may improve receptor binding but reduce solubility.
Stereochemical and Conformational Effects
Compound Name Stereochemistry Melting Point/Stability Implications References
trans-2-Amino-1-cyclohexanecarboxylic acid trans-configuration mp 274–278°C Rigid structure may limit binding flexibility
cis-4-Hydroxycyclohexane-1-carboxylic acid cis-hydroxy pKa ~4.8 Increased acidity enhances solubility; potential for ionic interactions

Key Observations :

  • Cis vs. Trans Isomers: Cis-hydroxy derivatives exhibit higher solubility, while trans-amino configurations may restrict conformational mobility.
  • Cyclohexane Chair Conformation : The target compound’s chair conformation likely optimizes spatial arrangement for target engagement.

Pharmacological and Physicochemical Profiles

Physicochemical Properties
Property Target Compound 1-[(2-Fluorophenyl)amino] Analogue Boc-Protected Derivative
LogP (Estimated) ~2.5 (moderate lipophilicity) ~1.8 (lower due to fluorine) ~3.2 (high due to Boc group)
Solubility (aq.) Moderate High Low
Hydrogen-Bond Acceptors 4 (amide, carboxylic acid) 5 (additional F) 5 (Boc carbonyl)

Biological Activity

1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a carboxylic acid group and an amino group linked to a 3-methylthiophene-2-carbonyl moiety. Its chemical formula is C13H17NO4SC_{13}H_{17}NO_4S.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Effects : Compounds in the thiophene class have shown notable antibacterial properties, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity : Related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

The biological activities of 1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid synthase (FAS), which is crucial in lipid metabolism and cancer progression .
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase 3, leading to cell cycle arrest .

Study 1: Antibacterial Activity

A study on substituted thiophenecarboxamides demonstrated that compounds with similar structures exhibited significant antibacterial effects against various strains. The mechanism involved disruption of bacterial cell wall synthesis and function .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing of related compounds showed that they could induce cell cycle arrest and apoptosis in liver cancer cell lines such as HepG2. The most effective compounds led to a marked increase in caspase 3 activity, indicating a robust apoptotic response .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG215Caspase activation
Compound BHuh710Cell cycle arrest
Compound CHep3B12Apoptosis induction

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